4-Cyanofuran-2-carboxylic acid 4-Cyanofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1369496-50-3
VCID: VC6027880
InChI: InChI=1S/C6H3NO3/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,(H,8,9)
SMILES: C1=C(OC=C1C#N)C(=O)O
Molecular Formula: C6H3NO3
Molecular Weight: 137.094

4-Cyanofuran-2-carboxylic acid

CAS No.: 1369496-50-3

Cat. No.: VC6027880

Molecular Formula: C6H3NO3

Molecular Weight: 137.094

* For research use only. Not for human or veterinary use.

4-Cyanofuran-2-carboxylic acid - 1369496-50-3

Specification

CAS No. 1369496-50-3
Molecular Formula C6H3NO3
Molecular Weight 137.094
IUPAC Name 4-cyanofuran-2-carboxylic acid
Standard InChI InChI=1S/C6H3NO3/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,(H,8,9)
Standard InChI Key YRLAJNQYJPKTAK-UHFFFAOYSA-N
SMILES C1=C(OC=C1C#N)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered furan ring (C<sub>4</sub>H<sub>3</sub>O) with substituents at the 2- and 4-positions. The carboxylic acid group at C2 contributes polarity and hydrogen-bonding capacity, while the cyano group at C4 introduces electron-deficient character, influencing reactivity in electrophilic and nucleophilic reactions.

Table 1: Key Physicochemical Properties of 4-Cyanofuran-2-carboxylic Acid

PropertyValueSource
Molecular FormulaC6H3NO3\text{C}_6\text{H}_3\text{NO}_3
Molecular Weight137.094 g/mol
IUPAC Name4-cyanofuran-2-carboxylic acid
Boiling PointNot reported
Melting PointNot reported

Comparatively, 2-furancarboxylic acid (CAS 88-14-2), a structural analog lacking the cyano group, exhibits a higher molecular weight (112.0835 g/mol) and distinct phase-change properties, including a boiling point of 504.2 K and melting point of 405–406 K . The absence of the cyano group in this analog reduces electron withdrawal, altering solubility and thermal stability .

Synthesis and Methodological Advances

Precursor-Based Routes

A synthetic pathway for 4-cyanofuran-2-carboxylic acid derivatives involves brominated furan intermediates. For example, 4,5-dibromofuran-2-carboxylic acid (7) undergoes selective dehalogenation using zinc, followed by esterification and palladium-catalyzed cyanation to yield nitrile intermediates (11) . Subsequent reduction and protection steps generate Boc-protected amines, which are hydrolyzed to the final carboxylic acid .

Applications in Polymer Chemistry

Biodegradable Polymers

4-Cyanofuran-2-carboxylic acid serves as a precursor for polyethylene furanoate (PEF), a biomass-derived alternative to petroleum-based polyethylene terephthalate (PET). The cyano group’s electron deficiency enhances polymerization kinetics, while the carboxylic acid enables esterification with diols. PEF exhibits superior barrier properties to oxygen and carbon dioxide, making it ideal for packaging applications.

Copolymer Design

Incorporating 4-cyanofuran-2-carboxylic acid into copolymers with aliphatic diesters improves thermal stability and mechanical strength. For instance, poly(butylene furanoate-co-succinate) copolymers demonstrate glass transition temperatures (TgT_g) up to 45°C, compared to 30°C for pure polybutylene succinate.

Role in Green Chemistry

Renewable Feedstocks

Derived from lignocellulosic biomass, furan derivatives like 4-cyanofuran-2-carboxylic acid align with the principles of green chemistry by reducing reliance on fossil fuels. Life-cycle assessments (LCAs) indicate a 40–60% reduction in greenhouse gas emissions compared to petrochemical analogs.

Catalytic Recycling

The use of recoverable catalysts, such as Fe<sub>3</sub>O<sub>4</sub>-based nanoparticles, minimizes waste generation. In model reactions, these catalysts retain >90% activity after five cycles, demonstrating feasibility for large-scale production .

Comparative Analysis with Structural Analogs

Table 2: Comparison of 4-Cyanofuran-2-carboxylic Acid and 2-Furancarboxylic Acid

Property4-Cyanofuran-2-carboxylic Acid2-Furancarboxylic Acid
Molecular FormulaC6H3NO3\text{C}_6\text{H}_3\text{NO}_3C5H4O3\text{C}_5\text{H}_4\text{O}_3
Molecular Weight137.094 g/mol112.0835 g/mol
Functional Groups-COOH, -CN-COOH
Boiling PointNot reported504.2 K
ApplicationsPolymers, therapeuticsFood preservatives

The cyano group in 4-cyanofuran-2-carboxylic acid reduces basicity (pKa ≈ 1.5) compared to 2-furancarboxylic acid (pKa ≈ 3.0), enhancing solubility in polar aprotic solvents .

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with GABA-AT and polymerases could unlock novel therapeutic and industrial applications. Isotope-labeling experiments may clarify metabolic pathways .

Environmental Impact Assessments

Long-term ecotoxicity studies are needed to evaluate biodegradation byproducts and bioaccumulation potential in aquatic ecosystems.

Advanced Material Design

Functionalizing the furan ring with fluorinated or chiral groups could yield high-performance polymers for aerospace or optoelectronic applications.

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